1-(2-Ethoxybenzoyl)piperazine
CAS No.: 926254-20-8
Cat. No.: VC7801973
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926254-20-8 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | (2-ethoxyphenyl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
| Standard InChI Key | WPWMCYXQEOHPMU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CCNCC2 |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) linked to a 2-ethoxybenzoyl group via a carbonyl bridge. The ethoxy substituent at the ortho position of the benzene ring introduces steric and electronic effects that influence binding affinity. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (2-ethoxyphenyl)(piperazin-1-yl)methanone |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CCNCC2 |
| InChI Key | WPWMCYXQEOHPMU-UHFFFAOYSA-N |
| XLogP3 | 1.7 (predicted) |
The 2-ethoxy group enhances hydrophobicity, potentially improving membrane permeability and target engagement in hydrophobic protein pockets .
Synthesis and Optimization
Synthetic Pathways
1-(2-Ethoxybenzoyl)piperazine is synthesized via nucleophilic acyl substitution between 2-ethoxybenzoyl chloride and piperazine. A typical protocol involves:
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Step 1: Dissolving piperazine in anhydrous dichloromethane under inert atmosphere.
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Step 2: Dropwise addition of 2-ethoxybenzoyl chloride at 0–5°C to minimize side reactions.
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Step 3: Stirring at room temperature for 12–18 hours, followed by aqueous workup and column chromatography.
Table 1: Reaction Conditions and Yields
| Temperature (°C) | Solvent | Yield (%) |
|---|---|---|
| 25 | DCM | 72 |
| 40 | THF | 58 |
| 0–5 | DCM/Et₃N | 85 |
Elevated temperatures (>40°C) reduce yields due to N-alkylation side reactions and piperazine dimerization.
Mechanism of Action
Receptor and Enzyme Interactions
Piperazine derivatives exhibit broad interactions with neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) and enzymes (e.g., kinases, phosphodiesterases) . For 1-(2-Ethoxybenzoyl)piperazine:
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The 2-ethoxybenzoyl group facilitates hydrophobic interactions with residues in target proteins, as demonstrated in docking studies.
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Piperazine nitrogens participate in hydrogen bonding with aspartate or glutamate residues in enzymatic active sites .
Table 2: Predicted Binding Affinities
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 1-(2-Ethoxybenzoyl)piperazine | HepG2 | 23.56* | Kinase inhibition |
| Doxorubicin | HepG2 | 0.02 | DNA intercalation |
| Cisplatin | HepG2 | 1.5 | DNA crosslinking |
*Predicted based on structural analogs .
Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising in vitro activity, 1-(2-Ethoxybenzoyl)piperazine faces challenges in oral bioavailability and metabolic stability. Strategies under investigation include:
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Prodrug formulations to enhance solubility.
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Structural modifications (e.g., fluorination) to reduce CYP450-mediated oxidation .
Therapeutic Applications
Ongoing preclinical studies explore its utility in:
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